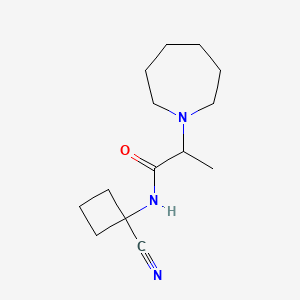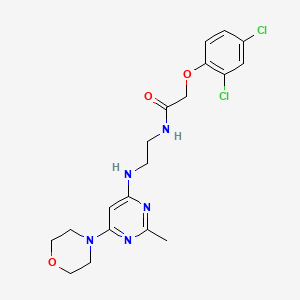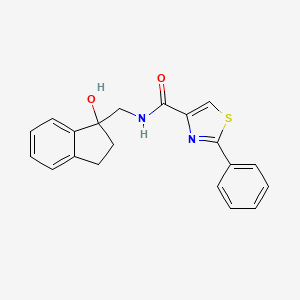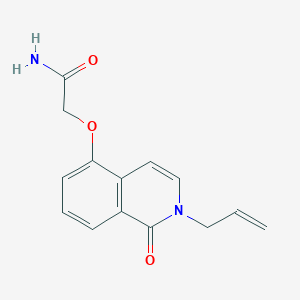
2-(Azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(Azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide is a chemical structure that appears to be derived from azepane-based compounds. Azepanes are seven-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry due to their presence in various biologically active molecules.
Synthesis Analysis
The synthesis of azepane derivatives has been explored in the literature. For instance, a novel method involving N-bromosuccinimide-induced aminocyclization followed by aziridine ring expansion has been reported to yield substituted azepanes . This method is highly stereoselective and can produce azepane products in good yields. These azepane products can be further transformed into a variety of functional molecules, including piperidines and bridgehead amides, which suggests a potential pathway for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of azepane derivatives is characterized by the seven-membered ring that can adopt various conformations. The presence of substituents on the azepane ring can influence its three-dimensional shape and, consequently, its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Azepane derivatives can undergo a range of chemical reactions. The study of reactions of N-substituted-1,2-dihydropyridines with cyanogen azide has shown the formation of various cyclic and acyclic products, including diazabicycloheptenes and tetrahydropyridylidene cyanamides . These reactions demonstrate the reactivity of azepane-like structures with cyanide sources, which could be relevant for the synthesis of the cyanocyclobutyl group in this compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of azepane derivatives generally include moderate polarity, potential for hydrogen bonding, and the ability to exist in multiple stereoisomeric forms. These properties are important for understanding the solubility, stability, and biological activity of the compound.
properties
IUPAC Name |
2-(azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-12(17-9-4-2-3-5-10-17)13(18)16-14(11-15)7-6-8-14/h12H,2-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDTWGPPKBIDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCC1)C#N)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)




![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)
![N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide](/img/structure/B3019809.png)
![N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B3019812.png)
![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3019815.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B3019818.png)